

An In-Depth Technical Guide to N-(m-PEG9)-N'(propargyl-PEG8)-Cy5

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Compound of Interest

N-(m-PEG9)-N'-(propargyl-PEG8)Cy5

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For Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of the bifunctional fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule incorporates a far-red Cyanine 5 (Cy5) fluorophore, two polyethylene glycol (PEG) linkers of differing lengths (PEG9 and PEG8), and a terminal propargyl group. This unique combination of moieties makes it a powerful tool for bioorthogonal labeling and detection of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The inclusion of PEG chains enhances aqueous solubility and biocompatibility, minimizing non-specific interactions and immunogenicity, which is particularly advantageous for in vivo studies. This document details the molecule's physicochemical properties, provides a detailed experimental protocol for its application in protein labeling, and presents visual workflows for its use in biological research.

Core Molecule Profile

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a specialized chemical reagent designed for fluorescent labeling. Its structure can be deconstructed into three key components:

 Cyanine 5 (Cy5) Core: A highly fluorescent dye that absorbs light in the red region of the spectrum and emits in the far-red region. This property is ideal for biological imaging as it



minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[1]

- m-PEG9 Linker: A methoxy-terminated polyethylene glycol chain consisting of nine ethylene glycol units. This hydrophilic chain enhances the molecule's solubility in aqueous buffers and helps to reduce non-specific binding and potential immunogenicity of the labeled biomolecule.[2]
- Propargyl-PEG8 Linker: A polyethylene glycol chain with eight ethylene glycol units, terminating in a propargyl group. The propargyl group contains a terminal alkyne, which is the reactive handle for "click chemistry."[3] This allows for the highly specific and efficient covalent attachment of the dye to any molecule bearing an azide group.[4]

The strategic combination of these components results in a water-soluble, biocompatible, and highly specific fluorescent labeling reagent.

Physicochemical Properties

A summary of the key quantitative data for **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** is presented in the table below. These properties are crucial for designing and executing labeling experiments.

Property	Value	References
Chemical Formula	C63H99CIN2O17	[2]
Molecular Weight	1191.92 g/mol	[2]
CAS Number	2107273-10-7	[2]
Excitation Maximum (λex)	~649 nm	[5]
Emission Maximum (λem)	~667 nm	[5]
Appearance	Blue solid	[2]
Solubility	Soluble in water, DMSO, and DMF.	[6]
Storage Conditions	Store at -20°C, protected from light.	[2]



Note: The extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. For unconjugated Cy5 dyes, the extinction coefficient is typically around 250,000 M⁻¹cm⁻¹ and the quantum yield is approximately 0.2 in aqueous solutions.

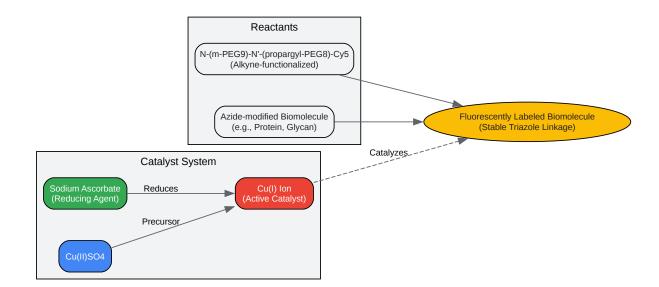
Reaction Mechanism and Experimental Workflows

The primary application of **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous environments with no cross-reactivity with other functional groups found in biological systems.

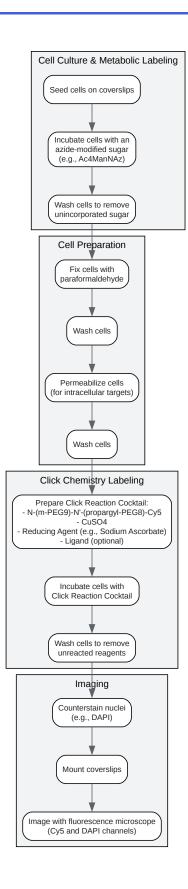
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy is the formation of a stable triazole linkage between the terminal alkyne of the dye and an azide group on the target biomolecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.









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